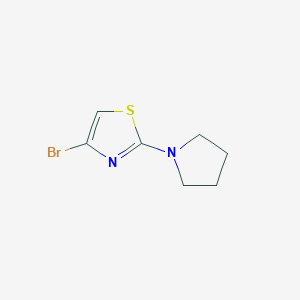
4-Bromo-2-(pyrrolidin-1-YL)thiazole
Übersicht
Beschreibung
“4-Bromo-2-(pyrrolidin-1-YL)thiazole” is a chemical compound with the CAS Number: 1017781-56-4 . It has a molecular weight of 234.14 . The IUPAC name for this compound is 4-bromo-2-(pyrrolidin-1-yl)-1H-1lambda3-thiazole .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring, such as “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “4-Bromo-2-(pyrrolidin-1-YL)thiazole” was not found in the retrieved information.Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(pyrrolidin-1-YL)thiazole” can be represented by the InChI Code: 1S/C7H10BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5,11H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Bromo-2-(pyrrolidin-1-YL)thiazole” is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Enantiopure Production
- 4-Bromo-2-(pyrrolidin-1-YL)thiazole derivatives have been utilized in the synthesis of enantiopure compounds. A study by Just‐Baringo et al. (2011) reported a highly efficient synthesis of (S)-2-(4-Bromo-2,4′-bithiazole)-1-(tert-butoxycarbonyl)pyrrolidine, a single enantiomer, achieved through a modified Hantzsch thiazole synthesis reaction (Just‐Baringo et al., 2011).
Antibacterial and Antimycobacterial Activities
- Belveren et al. (2017) developed a facile approach to access highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems, which displayed significant antibacterial and antimycobacterial activity (Belveren et al., 2017).
- A study by Bogdanowicz et al. (2013) found that 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, and its derivatives, showed antimicrobial activity against a variety of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Photovoltaic Device Applications
- Lee et al. (2010) synthesized conjugated main-chain polymers containing heteroarene-fused π-conjugated donor moieties alternating with 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole units. These polymers were used in the fabrication of organic photovoltaic cells, demonstrating the potential of 4-Bromo-2-(pyrrolidin-1-YL)thiazole derivatives in renewable energy applications (Lee et al., 2010).
Antimicrobial and Antitumor Activities
- Kocabaş et al. (2021) synthesized thiazole-based pyrrolidine derivatives and evaluated them as potential antibacterial agents. One derivative, the 4-F-phenyl compound, showed selective inhibition of Gram-positive bacteria with minimal toxicity (Kocabaş et al., 2021).
- In a study by Zou Xun-Zhong et al. (2020), two Zn(II) complexes with pyridine thiazole derivatives were synthesized. These complexes exhibited significant in vitro antimicrobial activity and showed potential as improved bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
Zukünftige Richtungen
Thiazoles, such as “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, exhibit a wide range of biological activities, making them important targets for future research . The biological outcomes of these compounds can be greatly affected by substituents on a particular position of the thiazole ring . Therefore, future directions may include the design and synthesis of new thiazole compounds with different biological profiles .
Wirkmechanismus
Target of Action
Compounds containing similar structures, such as pyrrolidine, have been known to interact with various biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways .
Pharmacokinetics
The compound’s molecular weight (23313) suggests it may have suitable properties for bioavailability .
Action Environment
It is known that the compound should be stored in a refrigerated environment .
Eigenschaften
IUPAC Name |
4-bromo-2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSNWTXFACJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




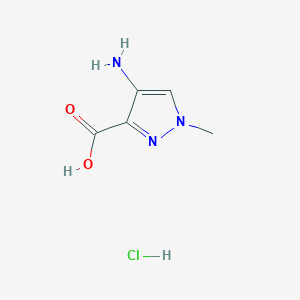

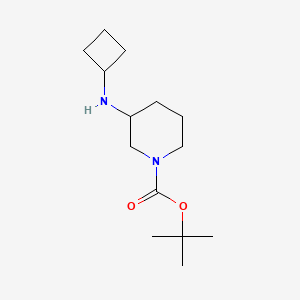

![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
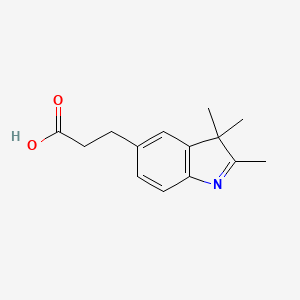

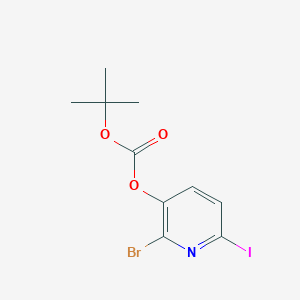



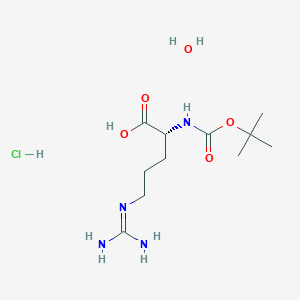
![8-(Benzyloxy)imidazo[1,5-a]pyridine](/img/structure/B1371684.png)